1,2-Bis(trifluoromethyl)-3-fluoro-5-(trifluoromethylthio)benzene 1,2-Bis(trifluoromethyl)-3-fluoro-5-(trifluoromethylthio)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18844502
InChI: InChI=1S/C9H2F10S/c10-5-2-3(20-9(17,18)19)1-4(7(11,12)13)6(5)8(14,15)16/h1-2H
SMILES:
Molecular Formula: C9H2F10S
Molecular Weight: 332.16 g/mol

1,2-Bis(trifluoromethyl)-3-fluoro-5-(trifluoromethylthio)benzene

CAS No.:

Cat. No.: VC18844502

Molecular Formula: C9H2F10S

Molecular Weight: 332.16 g/mol

* For research use only. Not for human or veterinary use.

1,2-Bis(trifluoromethyl)-3-fluoro-5-(trifluoromethylthio)benzene -

Specification

Molecular Formula C9H2F10S
Molecular Weight 332.16 g/mol
IUPAC Name 1-fluoro-2,3-bis(trifluoromethyl)-5-(trifluoromethylsulfanyl)benzene
Standard InChI InChI=1S/C9H2F10S/c10-5-2-3(20-9(17,18)19)1-4(7(11,12)13)6(5)8(14,15)16/h1-2H
Standard InChI Key AMOSEDCIBYLRQO-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)F)SC(F)(F)F

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a benzene ring substituted at positions 1 and 2 with trifluoromethyl (CF3-\text{CF}_3) groups, a fluorine atom at position 3, and a trifluoromethylthio (SCF3-\text{SCF}_3) group at position 5. This arrangement creates a sterically hindered and electron-deficient aromatic system, which significantly influences its reactivity.

Table 1: Key Structural Data

PropertyValue
Molecular FormulaC9H2F10S\text{C}_9\text{H}_2\text{F}_{10}\text{S}
Molecular Weight332.16 g/mol
IUPAC Name1-fluoro-2,3-bis(trifluoromethyl)-5-(trifluoromethylsulfanyl)benzene
Canonical SMILESC1=CC(=C(C(=C1F)C(F)(F)F)C(F)(F)F)SC(F)(F)F

The electron-withdrawing nature of the trifluoromethyl groups reduces the electron density of the aromatic ring, directing electrophilic attacks to specific positions.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are critical for elucidating the compound’s structure. The 19F^{19}\text{F} NMR spectrum typically shows distinct signals for each trifluoromethyl group due to their chemical nonequivalence. X-ray studies of analogous compounds reveal bond lengths and angles consistent with strong inductive effects from fluorine atoms.

Synthesis and Reaction Pathways

Synthetic Strategies

Synthesis of this compound often involves aryne intermediates or electrophilic substitution reactions. A notable method employs silyl aryl triflates reacting with bis(trifluoromethyl)disulfide under controlled conditions. Transition metal catalysts, such as palladium, enhance reaction efficiency in fluorination steps.

Example Reaction Scheme:

Ar-X+S(CF3)2Pd catalystAr-SCF3+Byproducts\text{Ar-X} + \text{S(CF}_3\text{)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar-SCF}_3 + \text{Byproducts}

where Ar-X\text{Ar-X} represents a halogenated aromatic precursor.

Challenges in Synthesis

The steric bulk of trifluoromethyl groups complicates regioselective substitution. Side reactions, such as over-fluorination or thioether formation, require precise temperature and pressure control. Solvent selection (e.g., dichloromethane) and bases (e.g., potassium carbonate) are critical for optimizing yields.

Physicochemical Properties

Thermal and Chemical Stability

The compound’s thermal stability (Tdecomp>200CT_{\text{decomp}} > 200^\circ\text{C}) arises from strong C–F bonds and the electron-withdrawing effects of substituents. Its lipophilicity (logP4.2\log P \approx 4.2) enhances membrane permeability, making it attractive for biological applications.

Reactivity Patterns

Electrophilic substitution occurs preferentially at the para position relative to the fluorine atom. Nucleophilic aromatic substitution is hindered due to the electron-deficient ring. The trifluoromethylthio group participates in radical reactions, enabling further functionalization.

Applications in Drug Discovery and Materials Science

Materials Science Applications

The compound’s high thermal stability and low polarizability make it suitable for:

  • Liquid crystal displays (LCs)

  • Fluoropolymer additives

  • Dielectric materials in electronics

Comparison with Structural Isomers

Positional Isomerism Effects

Isomers with trifluoromethylthio groups at positions 4 or 6 () exhibit distinct electronic properties. For instance, the 5-substituted isomer (target compound) has a lower dipole moment (μ=2.1D\mu = 2.1 \, \text{D}) compared to the 4-substituted analog (μ=2.8D\mu = 2.8 \, \text{D}) due to symmetry differences.

Table 2: Comparative Properties of Isomers

Isomer PositionDipole Moment (D)logP\log P
3-Fluoro-5-SCF32.14.2
4-Fluoro-3-SCF32.83.9
3-Fluoro-6-SCF32.34.0

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